molecular formula C9H8N2OS B2888841 4-(2-Methoxyphenyl)thiadiazole CAS No. 197565-76-7

4-(2-Methoxyphenyl)thiadiazole

Cat. No.: B2888841
CAS No.: 197565-76-7
M. Wt: 192.24
InChI Key: MHCLTNOIEMSMPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(2-Methoxyphenyl)thiadiazole” is a derivative of the 1,3,4-thiadiazole class of compounds . Thiadiazoles are heterocyclic compounds that contain both sulfur (S) and nitrogen (N) atoms in their ring structure . They have been extensively explored for their functional versatility in the field of medicine, especially in anticancer research .


Synthesis Analysis

1,3,4-thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms . The physical properties of thiadiazoles largely depend on their specific isomeric form and any substituents they may carry .


Chemical Reactions Analysis

Thiadiazoles demonstrate various unique chemical properties, contributing to their utility in diverse applications. They readily form derivatives with different functional groups, which allows them to serve as building blocks in the creation of complex organic molecules . They react with electrophiles at the nitrogen atoms, forming N-substituted derivatives .


Physical and Chemical Properties Analysis

In general, thiadiazoles are solid at room temperature, have low melting points, and are relatively stable under normal conditions. They are typically colorless and have a faint, distinctive odor .

Scientific Research Applications

Antimicrobial and Antiproliferative Activities

A study by Noolvi et al. (2016) synthesized a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, which were evaluated for their antimicrobial activities against several strains of microbes, showing significant activity (Noolvi, H. Patel, S. Kamboj, S. Cameotra, 2016). Another study highlighted the synthesis of new 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles, which demonstrated noteworthy antiproliferative activity against human cancer cell lines (J. Matysiak, A. Nasulewicz, M. Pełczyńska, M. Świtalska, I. Jaroszewicz, A. Opolski, 2006).

Corrosion Inhibition

Attou et al. (2020) explored 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole as a novel corrosion inhibitor for mild steel in an acidic environment. Their experimental and computational studies showed that this derivative effectively protects against corrosion, with a protection degree of approximately 98% (A. Attou, M. Tourabi, A. Benikdes, O. Benali, H. Ouici, F. Benhiba, A. Zarrouk, C. Jama, F. Bentiss, 2020).

Platelet Aggregation Inhibition

A distinct application was identified by Thomas et al. (1985), where 4,5-bis(substituted)-1,2,3-thiadiazoles, including derivatives similar in structure to 4-(2-Methoxyphenyl)thiadiazole, were synthesized and found to inhibit collagen-induced platelet aggregation, suggesting potential antithrombotic activity (E. Thomas, E. Nishizawa, D. Zimmermann, D. J. Williams, 1985).

Chemosensor Development

A phenyl thiadiazole-based novel turn-on fluorescent colorimetric Schiff base chemosensor for the selective and sensitive detection of Al3+ ions was presented by Manna et al. (2020). This chemosensor exhibited excellent selectivity, sensitivity, and rapid response, making it a potential tool for chemical analysis and environmental monitoring (A. K. Manna, S. Chowdhury, G. Patra, 2020).

Future Directions

Thiadiazoles have a variety of applications in different scientific fields due to their versatile properties. In pharmaceuticals, numerous drugs with a thiadiazole ring have been synthesized, displaying a range of therapeutic activities . These preliminary biological screening studies have given positive anticancer activity for these new classes of derivatives . An additional research study like the mechanism of action of the anticancer activity of this new class of compounds is necessary . These groundwork studies illuminate a future pathway for research of this class of compounds enabling the discovery of potent antitumor agents .

Properties

IUPAC Name

4-(2-methoxyphenyl)thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-12-9-5-3-2-4-7(9)8-6-13-11-10-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCLTNOIEMSMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.